![molecular formula C14H20BN3O3 B1384652 N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C CAS No. 1897432-67-5](/img/structure/B1384652.png)

N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C

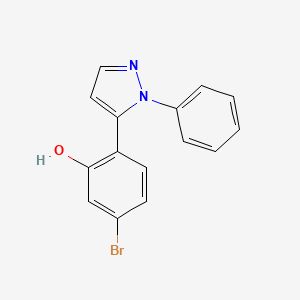

説明

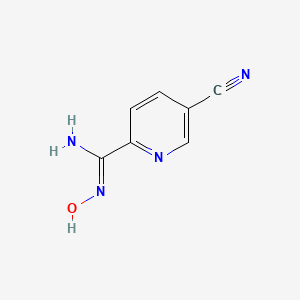

N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C, also known as 5-Nitro-2-pyridinamine, is a nitrogen-containing heterocyclic compound with a wide range of applications in the fields of organic chemistry and pharmaceuticals. It is a versatile synthetic intermediate that can be used as a starting material for a variety of organic reactions, including nitration, alkylation, and condensation reactions. It is also used in the synthesis of various drugs and other biologically active compounds.

科学的研究の応用

Isotope Management in N Research

- The compound has potential applications in nitrogen (N) management research. Innovations in laboratory instrumentation allow simultaneous determination of total carbon (C), total nitrogen (N), and nitrogen isotopes (15N) in various samples, aiding research in isotope management (Schepers, Francis, & Thompson, 1989).

Soil Organic Matter Decomposability

- The C/N ratio, influenced by compounds like N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C, is a crucial factor in determining the decomposability of organic matter in forest soils. Understanding this ratio helps in assessing soil health and nutrient cycling (Ostrowska & Porębska, 2015).

N-Bond Formation in CO2 Reduction

- The compound is relevant in the context of carbon dioxide (CO2) capture and utilization (CCU). Research highlights the significance of N-integrated CO2 reduction, with C-N bond formation being a key step. This has implications for producing high-value-added chemicals from CO2 and nitrogenous small molecules (Liu et al., 2022).

Microbial Responses to N Addition

- Investigations into the effects of C/N ratio on microorganisms in different environments, such as activated sludge, are essential. The compound's influence on the C/N ratio can provide insights into microbial community dynamics and treatment processes (Ye, Ye, & Li, 2011).

Palladium-Catalyzed C–N Cross-Coupling

- The compound's structure plays a role in palladium-catalyzed C–N cross-coupling reactions, which are vital in synthesizing anilines and aniline derivatives. Such reactions have broad applications in chemical research, including the synthesis of medicinally relevant compounds (Ruiz-Castillo & Buchwald, 2016).

Composting State Variable Effects

- The C/N ratio's variation during composting processes, influenced by compounds like N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C, is studied to understand the nonlinear relationships between state variables and the C/N ratio. This knowledge is crucial for optimizing composting processes for waste management and soil health improvement (Sun et al., 2011).

特性

IUPAC Name |

2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BN3O3/c1-13(2)14(3,4)21-15(20-13)11-5-7-12(8-6-11)19-10-9-17-18-16/h5-8H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSQQZROHZCKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384578.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B1384579.png)

![3-amino-1-(2-hydroxyethyl)-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384587.png)